2-Methylheptyl acrylate 2-Methylheptyl acrylate
Brand Name: Vulcanchem
CAS No.: 67952-49-2
VCID: VC18441568
InChI: InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

2-Methylheptyl acrylate

CAS No.: 67952-49-2

Cat. No.: VC18441568

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methylheptyl acrylate - 67952-49-2

Specification

CAS No. 67952-49-2
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 2-methylheptyl prop-2-enoate
Standard InChI InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3
Standard InChI Key IJGPXKDCRJMTQS-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C)COC(=O)C=C

Introduction

Chemical Identity and Structural Characteristics

2-Methylheptyl acrylate is an acrylate ester with the systematic name 2-methylheptyl prop-2-enoate. Its molecular formula, C₁₁H₂₀O₂, corresponds to a molecular weight of 184.28 g/mol . The compound’s structure comprises a vinyl group (CH₂=CH–) bonded to a carbonyl oxygen, which is further linked to a 2-methylheptyl moiety (CH₂CH(CH₂)₅CH₃). This branching at the second carbon of the heptyl chain distinguishes it from linear analogues like n-heptyl acrylate.

Molecular and Spectroscopic Properties

The SMILES notation for 2-methylheptyl acrylate is CCCCCC(C)COC(=O)C=C, reflecting its branched alkyl chain and ester functional group . Key spectroscopic features include:

  • Infrared (IR): Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch).

  • Nuclear Magnetic Resonance (NMR): Protons on the vinyl group resonate as a doublet of doublets (δ 5.8–6.4 ppm), while the methyl branch appears as a multiplet (δ 0.8–1.5 ppm) .

Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
Density (20°C)~0.89–0.92 g/cm³ (estimated)
Refractive Index (nD²⁰)~1.43–1.45 (estimated)
SolubilityMiscible with organic solvents

The absence of experimental boiling point data in literature suggests that 2-methylheptyl acrylate’s volatility is lower than simpler acrylates like methyl acrylate (boiling point: 80°C) , a hypothesis supported by its higher molecular weight and branched structure.

Synthesis and Industrial Production

The synthesis of 2-methylheptyl acrylate typically involves esterification of acrylic acid with 2-methylheptanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Alternative routes include transesterification of methyl acrylate with 2-methylheptanol under basic conditions . While specific protocols for this compound are sparingly documented, analogous acrylate syntheses provide a framework for its production:

Esterification Reaction

Acrylic acid reacts with 2-methylheptanol in a stoichiometric ratio:

CH2=CHCOOH+C8H17OHCH2=CHCOO(C8H17)+H2O\text{CH}_2=\text{CHCOOH} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{CH}_2=\text{CHCOO}(\text{C}_8\text{H}_{17}) + \text{H}_2\text{O}

The reaction is equilibrium-controlled, necessitating azeotropic distillation or molecular sieves to remove water and drive completion .

Quality Control Parameters

Industrial batches are monitored for:

  • Purity: ≥99% (via gas chromatography) .

  • Inhibitors: 10–20 ppm hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization .

  • Acidity: Residual acrylic acid ≤90 ppm .

Polymerization Behavior and Reactivity

2-Methylheptyl acrylate undergoes radical polymerization to form homopolymers or copolymers with tailored mechanical properties. Its reactivity is influenced by the steric hindrance of the branched alkyl group, which moderates propagation rates compared to linear acrylates .

Kinetic Studies

In polar solvents like ethanol/water mixtures, acrylate polymerization exhibits accelerated kinetics due to reduced chain-transfer reactions. For example, methyl acrylate’s propagation rate coefficient (kpk_p) increases by 30% in ethanol/water versus toluene . While direct data for 2-methylheptyl acrylate are lacking, its larger alkyl group likely further suppresses chain transfer, yielding higher molecular weights.

Copolymerization Performance

2-Methylheptyl acrylate’s branching enhances compatibility with hydrophobic monomers (e.g., styrene, vinyl acetate), producing copolymers with:

  • Improved flexibility.

  • Lower glass transition temperatures (TgT_g).

  • Enhanced resistance to environmental stress cracking .

Comparative Analysis with Related Acrylates

Property2-Methylheptyl AcrylateMethyl Acrylate 2-Ethylhexyl Acrylate
Molecular FormulaC₁₁H₂₀O₂C₄H₆O₂C₁₁H₂₀O₂
Molecular Weight (g/mol)184.2886.09184.28
Boiling Point (°C)Not reported80213
TgT_g of Homopolymer (°C)Estimated -6010-50

The branched structure of 2-methylheptyl acrylate confers intermediate properties between methyl acrylate (small, linear) and 2-ethylhexyl acrylate (bulky, branched), balancing rigidity and flexibility in polymer matrices.

Future Research Directions

  • Kinetic Modeling: Develop polymerization rate equations specific to 2-methylheptyl acrylate, accounting for solvent polarity and branching effects .

  • Toxicological Studies: Evaluate chronic exposure risks and ecotoxicity in aquatic systems.

  • Advanced Applications: Explore its use in shape-memory polymers and 3D printing resins.

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